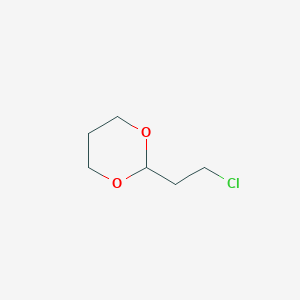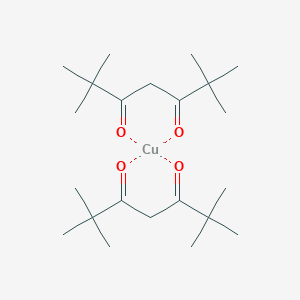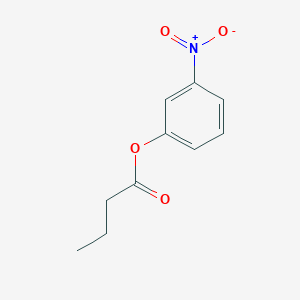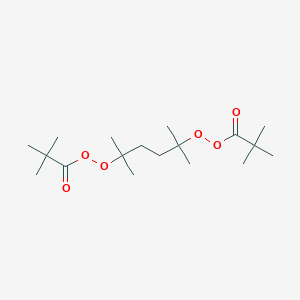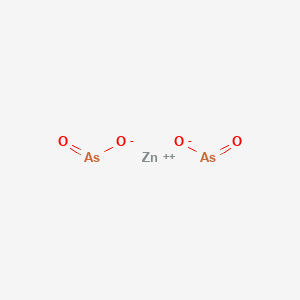![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that is commonly used in cell viability assays.
Wirkmechanismus
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reduction of the tetrazolium salt to a formazan dye by cellular dehydrogenases. The reduction process occurs in the mitochondria of viable cells and is dependent on the metabolic activity of the cells. The resulting formazan dye is water-soluble and can be quantified using a spectrophotometer.
Biochemische Und Physiologische Effekte
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a non-toxic compound that does not affect the viability or metabolic activity of cells. It is a reliable indicator of cell viability and is commonly used in a variety of cell-based assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has been shown to be more sensitive than other tetrazolium salts such as MTT and XTT, making it a preferred choice for many researchers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in lab experiments include its high sensitivity, water solubility, and non-toxicity. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also easy to use and can be quantified using a spectrophotometer. However, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is sensitive to light and must be protected from light during storage and handling. In addition, the reduction of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is dependent on the metabolic activity of cells and may not be suitable for use in certain cell types.
Zukünftige Richtungen
For the use of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in research include the development of new assays that utilize the compound, as well as the optimization of existing assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may also be used in combination with other compounds to enhance its sensitivity or specificity. In addition, the mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may be further elucidated to better understand its interaction with cellular dehydrogenases.
Synthesemethoden
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reaction of 3-(dimethylamino)propylamine with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phosphoric acid to obtain the final product, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate.
Wissenschaftliche Forschungsanwendungen
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is commonly used in cell viability assays to determine the number of viable cells in a sample. It works by converting the tetrazolium salt to a formazan dye in the presence of cellular dehydrogenases. The amount of dye produced is directly proportional to the number of viable cells in the sample. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also used in drug screening assays to determine the cytotoxicity of compounds on cancer cells.
Eigenschaften
CAS-Nummer |
14796-43-1 |
|---|---|
Produktname |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Molekularformel |
C20H27N2O5PS |
Molekulargewicht |
438.477541 |
IUPAC-Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;1-5(2,3)4/h5-6,8-11,14H,4,7,12-13H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
WUPBGYIUUDMXNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
3568-24-9 (Parent) |
Synonyme |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



